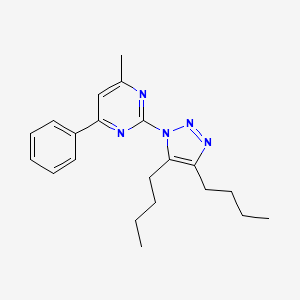
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine is a synthetic organic compound that belongs to the class of triazole-pyrimidine derivatives. This compound is notable for its unique structural features, which include a triazole ring fused to a pyrimidine ring, with additional butyl and phenyl substituents. These structural characteristics confer specific chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 4,5-dibutyl-1H-1,2,3-triazole and an appropriate alkyne derivative.
Coupling with Pyrimidine: The triazole derivative is then coupled with a pyrimidine precursor, such as 4-methyl-6-phenylpyrimidine, under conditions that facilitate the formation of the desired triazole-pyrimidine linkage. This step may involve the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient mixing and reaction control, and employing large-scale purification methods like industrial chromatography or crystallization.
化学反応の分析
Types of Reactions
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium azide for azidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
科学的研究の応用
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.
Medicine: Examined for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The triazole and pyrimidine rings provide a scaffold that can bind to active sites or allosteric sites on these targets, influencing their function and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-(1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine: Lacks the butyl substituents, which may affect its chemical and biological properties.
4-methyl-6-phenyl-2-(1H-1,2,3-triazol-1-yl)pyrimidine: Another structural isomer with potential differences in reactivity and activity.
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-phenylpyrimidine: Similar structure but without the methyl group, which could influence its interactions with targets.
Uniqueness
The presence of both butyl and phenyl substituents in 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine makes it unique compared to its analogs. These substituents can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
特性
IUPAC Name |
2-(4,5-dibutyltriazol-1-yl)-4-methyl-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-4-6-13-18-20(14-7-5-2)26(25-24-18)21-22-16(3)15-19(23-21)17-11-9-8-10-12-17/h8-12,15H,4-7,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDJGYMKGXFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














